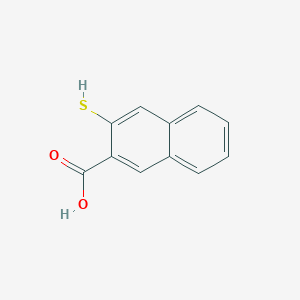
3-Sulfanylnaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercapto-2-naphthoic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of naphthalene, characterized by the presence of a mercapto (thiol) group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Mercapto-2-naphthoic acid can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-naphthoic acid with thiourea in the presence of hydrochloric acid. The reaction mixture is heated, leading to the formation of the desired product .
Another method involves the use of sodium sulfide and sulfur to react with 2-naphthoic acid derivatives under controlled conditions. This method is advantageous due to its high yield and purity .
Industrial Production Methods
Industrial production of 3-mercapto-2-naphthoic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Mercapto-2-naphthoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Nitrated or halogenated derivatives of 3-mercapto-2-naphthoic acid.
Applications De Recherche Scientifique
3-Mercapto-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-mercapto-2-naphthoic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthoic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Uniqueness
3-Mercapto-2-naphthoic acid is unique due to the presence of both a thiol and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H8O2S |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
3-sulfanylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,14H,(H,12,13) |
Clé InChI |
XLFFYDFFAKJIEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
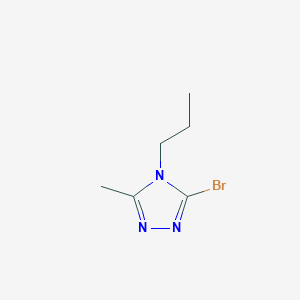
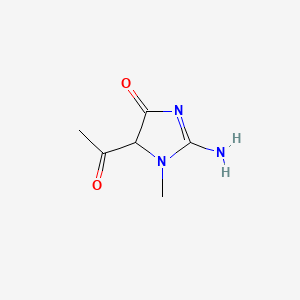
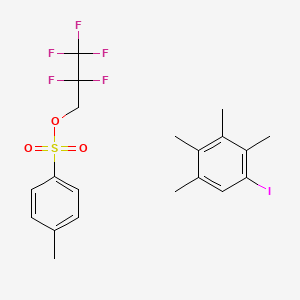
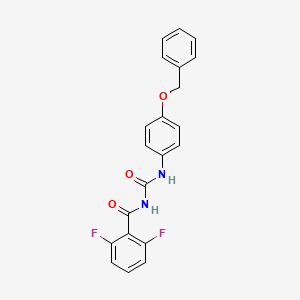
![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)
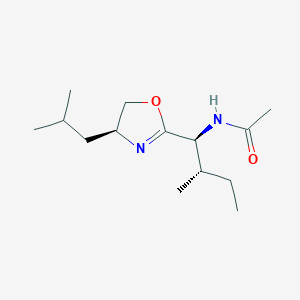
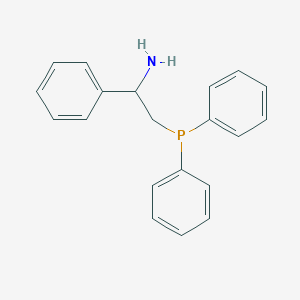

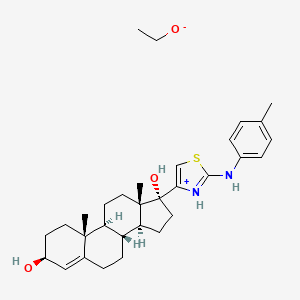
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
